2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide
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Overview
Description
2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a quinoline core, an oxadiazole ring, and a fluorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in the presence of a base like NaOH in DMSO.
Quinoline Core Construction: The quinoline core can be constructed through various methods, including the Pfitzinger reaction, which involves the condensation of isatoic anhydride with ketones.
Coupling Reactions: The final step involves coupling the oxadiazole and quinoline intermediates with the fluorinated phenyl acetamide using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core and the oxadiazole ring.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Substitution: The fluorinated phenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as inhibitors of enzymes like carbonic anhydrase.
Biological Studies: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes. For instance, it may act as a competitive inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site . The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar pharmacological properties.
Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature the quinoline core, are used in medicinal chemistry.
Uniqueness
What sets 2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE apart is its combination of the oxadiazole ring, quinoline core, and fluorinated phenyl group. This unique structure provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C23H19FN4O3 |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H19FN4O3/c1-13-6-9-15(10-18(13)24)25-20(29)12-28-19-5-3-2-4-16(19)17(11-21(28)30)23-26-22(27-31-23)14-7-8-14/h2-6,9-11,14H,7-8,12H2,1H3,(H,25,29) |
InChI Key |
XCCABDYUTIPJIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C4=NC(=NO4)C5CC5)F |
Origin of Product |
United States |
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